

Synthesis of Cinnamyl Isobutyrate via Esterification: An Application Note and Protocol

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Compound of Interest

Compound Name: *Cinnamyl isobutyrate*

Cat. No.: B085773

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Abstract

This document provides a detailed protocol for the synthesis of **cinnamyl isobutyrate**, a valuable fragrance and flavoring agent. The primary method described is the Fischer-Speier esterification, a classic acid-catalyzed reaction between cinnamyl alcohol and isobutyric acid. Additionally, alternative synthetic routes, including enzymatic esterification, are discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for key physical and spectral properties, and visual diagrams to elucidate the reaction mechanism and experimental workflow.

Introduction

Cinnamyl isobutyrate is an ester known for its sweet, fruity, and balsamic aroma, finding applications in the fragrance, food, and cosmetic industries.^[1] Its synthesis is a fundamental example of esterification, a core reaction in organic chemistry. Understanding the principles and practical aspects of its synthesis is valuable for researchers in organic synthesis, materials science, and drug development, where ester functionalities are prevalent. This document outlines a detailed protocol for the synthesis of **cinnamyl isobutyrate** via Fischer esterification, a robust and widely used method.^[2]

Physicochemical Properties of Cinnamyl Isobutyrate

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1]
Molecular Weight	204.26 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Odor	Sweet, balsamic, fruity	[1]
Boiling Point	254 °C	[3]
Density	1.008 g/mL at 25 °C	[1]
Refractive Index	1.524 at 20 °C	[1]

Experimental Protocols

Protocol 1: Synthesis of Cinnamyl Isobutyrate via Fischer-Speier Esterification

This protocol details the synthesis of **cinnamyl isobutyrate** from cinnamyl alcohol and isobutyric acid using sulfuric acid as a catalyst. The reaction is reversible and is driven to completion by removing water, a byproduct, or by using an excess of one of the reactants.[\[2\]](#)

Materials:

- Cinnamyl alcohol
- Isobutyric acid
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, combine cinnamyl alcohol (1.0 equivalent), isobutyric acid (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 drops). Using an excess of the less expensive reagent, in this case, isobutyric acid, helps to drive the equilibrium towards the product side.[2]
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The optimal temperature is typically the boiling point of the solvent or the reactant with the lower boiling point. Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
- Work-up: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.
- Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.
- Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted isobutyric acid. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.
- Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude **cinnamyl isobutyrate**.
- Purification: The crude product can be further purified by vacuum distillation to obtain the pure **cinnamyl isobutyrate**.^[5]

Protocol 2: Enzymatic Synthesis of Cinnamyl Isobutyrate

An alternative, greener approach to the synthesis of **cinnamyl isobutyrate** is through enzymatic catalysis using an immobilized lipase. This method often proceeds under milder conditions and with high selectivity. A study on the enzymatic synthesis of a similar ester, cinnamyl butyrate, provides a basis for this protocol.^[6]

Materials:

- Cinnamyl alcohol
- Isobutyric acid
- Immobilized lipase (e.g., Novozym 435)
- Anhydrous hexane (or other suitable organic solvent)
- Molecular sieves (optional, for water removal)
- Orbital shaker or magnetic stirrer
- Filtration apparatus

Procedure:

- Reaction Setup: In a sealed flask, combine cinnamyl alcohol (1 equivalent) and isobutyric acid (2 equivalents) in anhydrous hexane.
- Enzyme Addition: Add the immobilized lipase (e.g., 2% by weight of the substrates).^[6]

- Incubation: Place the flask in an orbital shaker or use a magnetic stirrer to ensure adequate mixing. Maintain the reaction at a constant temperature, for instance, 50 °C, for 12-24 hours. [\[6\]](#)
- Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and can often be reused for several cycles.[\[6\]](#)
- Purification: The solvent can be removed under reduced pressure, and the resulting **cinnamyl isobutyrate** can be purified by vacuum distillation.

Data Presentation

Expected Yield

The yield of Fischer esterification can vary depending on the reaction conditions. With the use of excess isobutyric acid and efficient removal of water, a yield of 65% or higher can be reasonably expected.[\[7\]](#)

Spectroscopic Data

The structure of the synthesized **cinnamyl isobutyrate** can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR (Proton NMR) Spectral Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4 - 7.2	m	5H	Aromatic protons (C ₆ H ₅)
~6.6	d	1H	Vinylic proton (-CH=CH-)
~6.2	dt	1H	Vinylic proton (-CH=CH-)
~4.7	d	2H	Methylene protons (-O-CH ₂ -)
~2.6	septet	1H	Methine proton (-CH(CH ₃) ₂)
~1.2	d	6H	Methyl protons (-CH(CH ₃) ₂)

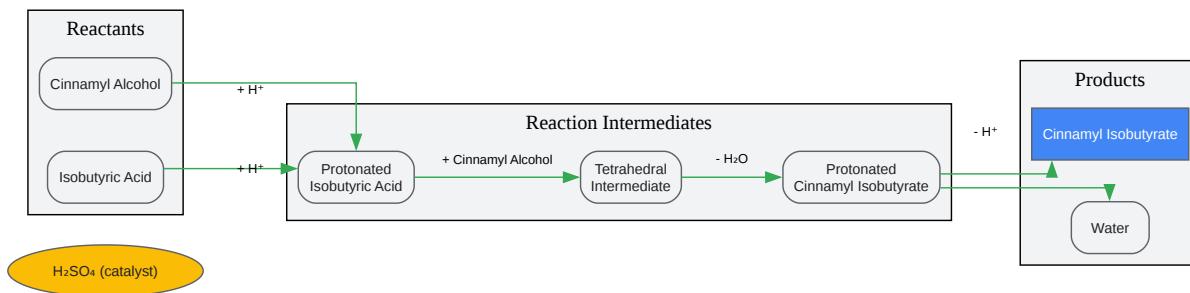
¹³C NMR (Carbon NMR) Spectral Data:[8]

Chemical Shift (δ) ppm	Assignment
~176	Carbonyl carbon (C=O)
~136	Quaternary aromatic carbon
~134	Vinylic carbon (-CH=CH-)
~128.6	Aromatic carbons
~128.0	Aromatic carbons
~126.6	Aromatic carbons
~123	Vinylic carbon (-CH=CH-)
~65	Methylene carbon (-O-CH ₂ -)
~34	Methine carbon (-CH(CH ₃) ₂)
~19	Methyl carbons (-CH(CH ₃) ₂)

IR (Infrared) Spectral Data:[9]

Wavenumber (cm ⁻¹)	Functional Group
~3030	Aromatic C-H stretch
~2970	Aliphatic C-H stretch
~1730	C=O (ester) stretch
~1650	C=C (alkene) stretch
~1160	C-O (ester) stretch
~965	=C-H bend (trans alkene)
~750, ~690	C-H bend (monosubstituted benzene)

Visualizations





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